molecular formula C22H23N3O3S B5426792 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B5426792
M. Wt: 409.5 g/mol
InChI Key: WJJYGUGKLRSQDC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, and a piperazine ring . These functional groups are common in many biologically active compounds, including drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, the benzodioxole ring can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzodioxole and piperazine rings could affect its solubility and reactivity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-26-19-5-3-18(4-6-19)25-10-8-24(9-11-25)13-17-14-29-22(23-17)16-2-7-20-21(12-16)28-15-27-20/h2-7,12,14H,8-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYGUGKLRSQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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